molecular formula C12H12Cl2O B8736794 2-(3,4-Dichlorophenyl)cyclohexan-1-one

2-(3,4-Dichlorophenyl)cyclohexan-1-one

カタログ番号: B8736794
分子量: 243.13 g/mol
InChIキー: WIIPWAURLWIZTP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,4-Dichlorophenyl)cyclohexan-1-one is a cyclohexanone derivative substituted with a 3,4-dichlorophenyl group at the 2-position. The ketone group in the cyclohexanone core contributes to metabolic stability and reactivity, distinguishing it from amine- or hydroxyl-containing analogs.

特性

分子式

C12H12Cl2O

分子量

243.13 g/mol

IUPAC名

2-(3,4-dichlorophenyl)cyclohexan-1-one

InChI

InChI=1S/C12H12Cl2O/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h5-7,9H,1-4H2

InChIキー

WIIPWAURLWIZTP-UHFFFAOYSA-N

正規SMILES

C1CCC(=O)C(C1)C2=CC(=C(C=C2)Cl)Cl

製品の起源

United States

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Physicochemical Properties Biological Activity References
2-(3,4-Dichlorophenyl)cyclohexan-1-one Cyclohexanone 3,4-dichlorophenyl at C2 High lipophilicity (Cl groups), moderate polarity (ketone) Not explicitly stated; potential sigma receptor or anti-inflammatory roles
BD 1008 Ethylamine derivative N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-pyrrolidinyl Higher molecular weight, polar amine groups Sigma-1 receptor ligand
Methoxmetamine Cyclohexanone 3-methoxyphenyl, methylamino at C2 Lower logP (methoxy vs. Cl), basic amine Dissociative anesthetic
Dehydrozingerone Mannich base (Compound 48) Dehydrozingerone + Mannich base 3,4-dichlorophenyl, aminoalkyl chain Increased water solubility (Mannich base) Potent anti-inflammatory (albumin denaturation inhibition)
Dimethyl 2-(3-chlorophenyl)-... Cyclohexene 3-chlorophenyl, hydroxyl, methylamino Reduced lipophilicity (single Cl), polar hydroxyl Minor synthetic byproduct; uncharacterized activity
N-(2,3-dichloro-4-hydroxyphenyl)-... Cyclohexanecarboxamide 2,3-dichloro-4-hydroxyphenyl, methyl group High polarity (hydroxyl, carboxamide) Unspecified; structural analog

Structural and Electronic Differences

  • Halogenation Effects: The 3,4-dichlorophenyl group in the target compound enhances lipophilicity and electron-withdrawing effects compared to monochloro (e.g., Dimethyl 2-(3-chlorophenyl)-...) or methoxy-substituted analogs (e.g., Methoxmetamine). This increases membrane permeability and receptor binding affinity in sigma ligands like BD 1008 .
  • Core Modifications: Cyclohexanone derivatives (target compound, Methoxmetamine) exhibit greater metabolic stability than cyclohexene or carboxamide analogs (e.g., –6) due to the ketone’s resistance to oxidation .

Pharmacological Activity

  • Anti-Inflammatory Potential: The dichlorophenyl group in Mannich bases (e.g., Compound 48) demonstrates superior anti-inflammatory activity compared to non-halogenated analogs, likely due to enhanced hydrophobic interactions with albumin .
  • Receptor Specificity: BD 1008 and BD 1047, despite sharing the 3,4-dichlorophenyl motif, target sigma receptors via ethylamine chains, whereas the target compound’s cyclohexanone core may favor different binding partners .

Research Findings and Implications

  • Lipophilicity vs. Bioactivity : The dichlorophenyl group’s contribution to lipophilicity correlates with enhanced bioactivity in sigma ligands and anti-inflammatory agents, though excessive hydrophobicity may reduce solubility .
  • Metabolic Stability: Cyclohexanone derivatives (e.g., target compound, Methoxmetamine) are less prone to rapid degradation than amine- or hydroxyl-containing analogs, suggesting advantages in drug design .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。